molecular formula C11H13ClO B8705138 4-Chloro-1-m-tolylbutan-1-one

4-Chloro-1-m-tolylbutan-1-one

Cat. No.: B8705138
M. Wt: 196.67 g/mol
InChI Key: FGISHBQXRZRKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-m-tolylbutan-1-one is a chlorinated aryl ketone featuring a methyl-substituted phenyl (m-tolyl) group at position 1 and a chloro substituent at position 4 of the butanone chain. Chlorinated ketones like this are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their electrophilic reactivity .

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

4-chloro-1-(3-methylphenyl)butan-1-one

InChI

InChI=1S/C11H13ClO/c1-9-4-2-5-10(8-9)11(13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3

InChI Key

FGISHBQXRZRKJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs of 4-Chloro-1-m-tolylbutan-1-one, highlighting substituent differences and their implications:

Compound Name Molecular Formula CAS Number Aryl Group Key Substituents Purity/Applications
4-Chloro-1-phenylbutan-1-one C₁₀H₁₁ClO Not provided Phenyl Chloro (C4) Electrochemical synthesis intermediate
4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one C₁₁H₁₈N₄* 65092-19-5 5-Chlorothienyl Chloro (C4) 95% purity; potential heterocyclic building block
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one C₁₀H₈BrCl₂O Not provided 4-Chlorophenyl Bromo (C2), Chloro (C4) Research applications (e.g., halogenated intermediates)
4-Chloro-1-(2-thienyl)butan-1-one C₈H₉ClOS 43076-59-1 Thienyl Chloro (C4) Synonyms suggest use in organic synthesis

*Note: The molecular formula for 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one (C₁₁H₁₈N₄) appears inconsistent with its structure; this may reflect a reporting error .

Physicochemical and Reactivity Differences

  • Thienyl derivatives (e.g., 4-Chloro-1-(2-thienyl)butan-1-one) introduce sulfur’s electron-rich character, favoring electrophilic aromatic substitution reactions distinct from phenyl or chlorophenyl analogs . Halogenated Aryl Groups (e.g., 4-chlorophenyl in 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Steric and Solubility Considerations: The methyl group in m-tolyl derivatives may improve lipophilicity compared to phenyl analogs, influencing solubility in non-polar solvents.

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